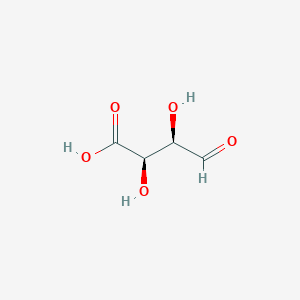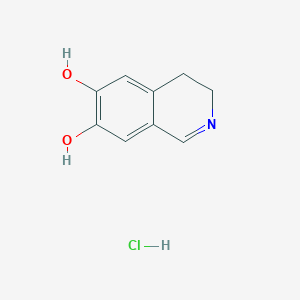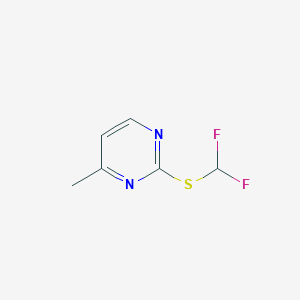
Potassiumhexacyanoruthenate(II)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassiumhexacyanoruthenate(II) is a coordination compound with the formula K₄[Ru(CN)₆]·xH₂O. It is a crystalline solid commonly used as a source of ruthenium in various applications, including electroplating, catalysis, and dyeing in the textile industry . The compound is known for its stability and versatility in different chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Potassiumhexacyanoruthenate(II) can be synthesized by reacting ruthenium trichloride with potassium cyanide in an aqueous solution. The reaction typically involves the following steps:
- Dissolving ruthenium trichloride in water.
- Adding potassium cyanide to the solution.
- Stirring the mixture at room temperature until the reaction is complete.
- Filtering and drying the resulting product to obtain Potassiumhexacyanoruthenate(II).
Industrial Production Methods: Industrial production of Potassiumhexacyanoruthenate(II) follows similar steps but on a larger scale. The process involves precise control of reaction conditions, such as temperature, concentration, and pH, to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Potassiumhexacyanoruthenate(II) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation states of ruthenium.
Reduction: It can be reduced to lower oxidation states.
Substitution: Ligands in the coordination sphere can be substituted with other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrazine are used.
Substitution: Ligand exchange reactions often involve other cyanide complexes or phosphine ligands.
Major Products:
Oxidation: Higher oxidation state complexes of ruthenium.
Reduction: Lower oxidation state complexes.
Substitution: New coordination compounds with different ligands
Wissenschaftliche Forschungsanwendungen
Potassiumhexacyanoruthenate(II) has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and electroplating.
Biology: Investigated for its potential in enzyme inhibition and as a probe in biochemical assays.
Medicine: Explored for its anticancer properties and as a component in drug delivery systems.
Industry: Utilized in the textile industry as a dye and in the production of solar fuels
Eigenschaften
Molekularformel |
C6K4N6Ru |
|---|---|
Molekulargewicht |
413.6 g/mol |
IUPAC-Name |
tetrapotassium;ruthenium(2+);hexacyanide |
InChI |
InChI=1S/6CN.4K.Ru/c6*1-2;;;;;/q6*-1;4*+1;+2 |
InChI-Schlüssel |
FRCBOHAGKUJBHE-UHFFFAOYSA-N |
Kanonische SMILES |
[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[K+].[K+].[K+].[K+].[Ru+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3AR,8bS)-2-(2-(diphenylphosphanyl)phenyl)-4,4-dimethyl-3a,8b-dihydro-4H-indeno[2,1-d]oxazole](/img/structure/B12848807.png)

![Methyl 4-[(tert-butoxycarbonylamino)methyl]bicyclo[2.2.2]octane-1-carboxylate](/img/structure/B12848822.png)
![6-Bromo-2-methylthiazolo[4,5-b]pyridine](/img/structure/B12848824.png)







